4-Bromopyrene

Catalog No.
S674777
CAS No.
1732-26-9
M.F
C16H9Br
M. Wt
281.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromopyrene

CAS Number

1732-26-9

Product Name

4-Bromopyrene

IUPAC Name

4-bromopyrene

Molecular Formula

C16H9Br

Molecular Weight

281.15 g/mol

InChI

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H

InChI Key

QMHTZTOPYZKQLC-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br

Investigating the effects of halogen substitution on PAHs:

The presence of the bromine atom in 4-bromopyrene compared to pyrene allows researchers to study the influence of halogen substitution on various properties of PAHs. This includes:

  • Vapor pressure and thermodynamics: Studies have investigated how the addition of bromine affects the vapor pressure and thermodynamics of PAHs, providing insights into their environmental behavior and potential for atmospheric transport [].

Studying photochemical reactions and environmental fate:

-Bromopyrene serves as a model compound for studying the photochemical reactions of PAHs in the environment. Research has explored:

  • UV-induced degradation: Studies have examined the UV photon-assisted thermal decomposition of 4-bromopyrene at elevated temperatures, mimicking its potential degradation in sunlight [].

Investigating potential biological effects:

The potential biological effects of PAHs, including their interaction with living organisms, are a growing area of scientific interest. 4-Bromopyrene has been used in:

  • Comparative studies of phototoxicity and DNA damage: Researchers have compared the effects of 4-bromopyrene and other pyrene derivatives on human skin keratinocytes to understand their potential for phototoxicity and DNA damage [].

4-Bromopyrene is a polycyclic aromatic hydrocarbon characterized by the presence of a bromine atom at the fourth position of the pyrene structure. Its molecular formula is C16H9BrC_{16}H_9Br, with a molecular weight of approximately 281.15 g/mol. This compound typically appears as a white to yellow or orange crystalline powder, with a melting point ranging from 150 °C to 154 °C . It is known for its potential environmental impacts, particularly its classification as hazardous due to its toxicity to aquatic life and serious eye damage risks .

There is no known specific mechanism of action for 4-bromopyrene. However, studies suggest that due to its structural similarity to other PAHs, it might interact with biological molecules through hydrophobic interactions and potentially disrupt cellular processes []. More research is needed to understand its specific biological effects.

  • Toxicity: 4-Bromopyrene is likely to be carcinogenic like other PAHs, but specific toxicity data is not readily available [, ].
  • Flammability: As a hydrocarbon, 4-bromopyrene is expected to be flammable. However, specific flash point or flammability data is not available.
  • Hazards: Due to its potential carcinogenicity and unknown specific hazards, it is recommended to handle 4-bromopyrene with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols for handling hazardous chemicals [].
Typical of brominated aromatic compounds. Notably, it undergoes electrophilic substitution reactions, where the bromine atom can influence the reactivity at different positions on the aromatic ring. For instance, bromination of monosubstituted pyrenes can yield products at specific positions depending on the nature of the substituents .

Additionally, 4-Bromopyrene can react with nucleophiles in substitution reactions, and its reactivity can be modulated through changes in reaction conditions such as temperature and solvent choice.

Research indicates that 4-Bromopyrene exhibits significant biological activity, particularly in terms of toxicity. It has been shown to cause serious eye damage and may have long-lasting harmful effects on aquatic ecosystems . Studies have also suggested potential mutagenic properties, which raises concerns regarding its use and disposal in various applications.

The synthesis of 4-Bromopyrene can be achieved through several methods:

  • Bromination of Pyrene: This method involves the direct bromination of pyrene using bromine in solvents such as carbon tetrachloride. The reaction conditions—including temperature and time—can significantly affect the yield and purity of the product .
  • Multi-step Synthesis: A more complex approach involves multiple steps starting from simpler organic compounds, which may include nitration followed by bromination .
  • Electrophilic Substitution: Utilizing electrophilic substitution reactions on substituted pyrenes can also lead to the formation of 4-Bromopyrene under controlled conditions .

4-Bromopyrene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Material Science: The compound is utilized in developing new materials with specific electronic properties.
  • Environmental Research: Due to its toxicological profile, it is studied for its environmental impact and behavior as a pollutant.

Interaction studies involving 4-Bromopyrene often focus on its reactivity with biological molecules and its environmental fate. Research has indicated that it can interact with nucleophiles, influencing its biological activity and toxicity levels. Furthermore, studies examining its behavior in aquatic environments highlight the compound's persistence and potential bioaccumulation risks.

4-Bromopyrene shares structural similarities with other brominated pyrenes and polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-BromopyreneC16H9BrC_{16}H_9BrBromine at the first position
1,6-DibromopyreneC16H8Br2C_{16}H_8Br_2Two bromine atoms at different positions
1,8-DibromopyreneC16H8Br2C_{16}H_8Br_2Two bromine atoms at different positions
PyreneC16H10C_{16}H_{10}No bromine substituents; serves as a parent compound

Uniqueness of 4-Bromopyrene: Unlike its analogs, 4-Bromopyrene's specific position of bromination affects its reactivity and biological activity distinctly, making it a subject of interest for both synthetic chemistry and toxicological studies.

XLogP3

5.7

LogP

5.84 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1732-26-9

Wikipedia

Pyrene, 4-bromo-

Dates

Modify: 2023-08-15

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